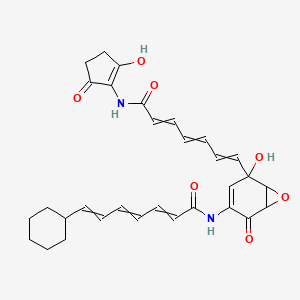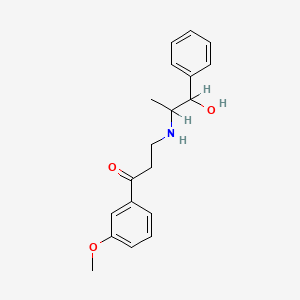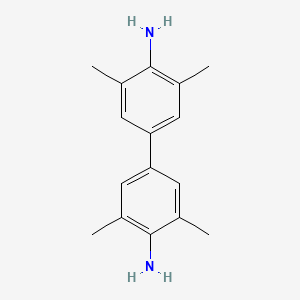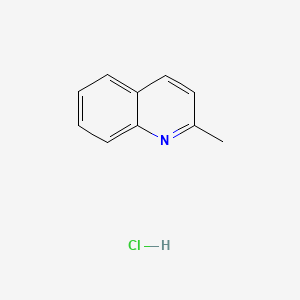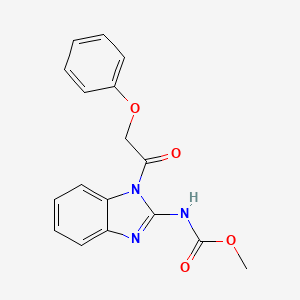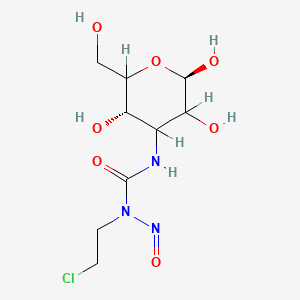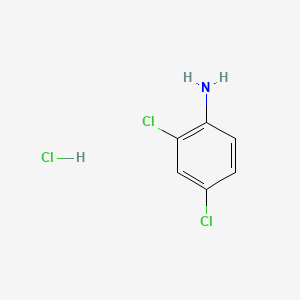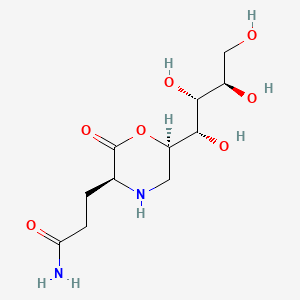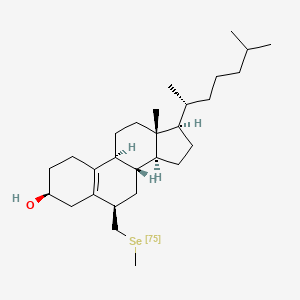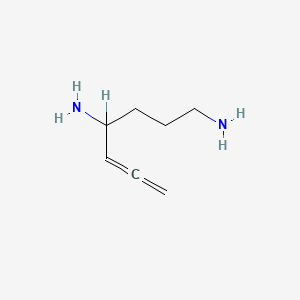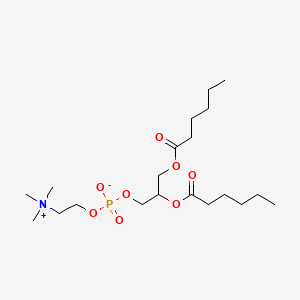
Silberiodid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
See also: Silver iodide (preferred) ... View More ...
Wissenschaftliche Forschungsanwendungen
Materialwissenschaft: Supramolekulare Selbstorganisation und Sol-Gel-Übergang
Silberiodid spielt eine entscheidende Rolle in der Materialwissenschaft, insbesondere in der Untersuchung von Ioduhren und deren Anwendungen. Diese Systeme, die die dynamische Entfernung von Iod beinhalten, können für die zeitgesteuerte autonome dissipative Selbstorganisation und Sol-Gel-Übergänge genutzt werden {svg_1}. Dies hat erhebliche Auswirkungen auf die Entwicklung neuer Materialien mit programmierbaren Eigenschaften.
Elektrochemische Energiegeräte: Superionenleiter
AgI ist als Superionenleiter mit hoher Ionenleitfähigkeit bei Temperaturen über 420 K bekannt. Diese Eigenschaft macht es zu einem potenziellen Kandidaten für den Einsatz in verschiedenen elektrochemischen Energiegeräten wie Brennstoffzellen, leichten Lithium-Ionen-Batterien und Superkondensatoren {svg_2}. Das Verständnis der Transportdynamik in Ionenleitern wie AgI ist essenziell für die Weiterentwicklung dieser Technologien.
Medizin: Antibakterielle und antimikrobielle Anwendungen
Im medizinischen Bereich wurde this compound als Antibiotikum mit verzögerter Freisetzung in medizinischen Geräten verwendet. Seine antiseptischen Eigenschaften werden auch in verschiedenen Anwendungen eingesetzt, einschließlich Wundverbänden und Beschichtungen für medizinische Geräte, um Infektionen zu verhindern {svg_3} {svg_4}.
Umweltwissenschaften: Wolkenimpfung
AgI wird häufig bei der Wolkenimpfung eingesetzt, um die Niederschlagsmenge zu erhöhen. Seine Struktur, die der von Eiskristallen ähnelt, hilft bei der Aggregation von unterkühlten flüssigen Wassertröpfchen und erhöht so die Menge an Regen und Schnee, die aus Wolken fallen kann {svg_5}. Diese Anwendung ist besonders wichtig in Regionen, die unter Wasserknappheit leiden.
Fotografie: Fotografische Filme
Historisch gesehen wurde this compound aufgrund seiner Lichtempfindlichkeit in fotografischen Filmen verwendet. Die Fähigkeit der Verbindung, bei Lichteinwirkung ein Bild zu bilden, war entscheidend für die Entwicklung der Fotografie als Kunst- und Wissenschaftsform {svg_6} {svg_7}.
Proteomforschung: Mechanistische Studien
In der Proteomforschung wird AgI verwendet, um die Wirkmechanismen von Silberverbindungen zu untersuchen, einschließlich ihrer Antikrebsaktivität. Die Wechselwirkung von this compound mit Proteinen und sein Potenzial, die Proteinhomöostase zu stören, ist ein Thema von großem Interesse in der Erforschung von Krebs und anderen Krankheiten {svg_8}.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
There are several methods that could be followed to reduce the discolouration concern, including the use of nanoparticles of silver, of silver fluoride, or of selenium or other metals with antimicrobial actions . Future research should address the topic of selenium chemistry to optimise how SeNPs would be used with or in place of ionic silver .
Eigenschaften
| { "Design of Synthesis Pathway": "The synthesis of silver iodide can be achieved through a precipitation reaction between silver nitrate and potassium iodide.", "Starting Materials": [ "Silver nitrate (AgNO3)", "Potassium iodide (KI)", "Distilled water (H2O)" ], "Reaction": [ "Dissolve 1.5 g of silver nitrate (AgNO3) in 100 mL of distilled water (H2O)", "Dissolve 1.5 g of potassium iodide (KI) in 100 mL of distilled water (H2O)", "Add the potassium iodide solution to the silver nitrate solution while stirring continuously", "A yellow precipitate of silver iodide (AgI) will form", "Collect the precipitate through filtration and wash with distilled water", "Dry the precipitate in an oven at 100°C for several hours until a constant weight is obtained" ] } | |
CAS-Nummer |
7783-96-2 |
Molekularformel |
AgI |
Molekulargewicht |
234.773 g/mol |
IUPAC-Name |
silver;iodide |
InChI |
InChI=1S/Ag.HI/h;1H/q+1;/p-1 |
InChI-Schlüssel |
MSFPLIAKTHOCQP-UHFFFAOYSA-M |
SMILES |
[Ag]I |
Kanonische SMILES |
[Ag+].[I-] |
Siedepunkt |
1506 °C |
Color/Form |
Light yellow, powder; crystals are hexagonal or cubic |
Dichte |
5.67 |
melting_point |
552 °C |
| 7783-96-2 | |
Piktogramme |
Environmental Hazard |
Haltbarkeit |
LIGHT SENSITIVE ... SLOWLY DARKENED BY LIGHT. Protect from light. Soln should be freshly prepared. /Colloidal silver iodide/ |
Löslichkeit |
Sol in hydriodic acid, /aqueous solutions of/ potassium iodide, sodium chloride, potassium cyanide, ammonium hydroxide, and sodium thiosulfate. Sol in concn soln of alkali bromides, chlorides, thiocyanates, thiosulfates, mercuric and silver nitrates In water, 28X10-7 g/l @ 25 °C; 25X10-6 g/l at 60 °C |
Synonyme |
silver iodide silver iodide, 131I-labeled |
Dampfdruck |
1 MM HG @ 820 °C |
Herkunft des Produkts |
United States |
Q1: How does silver iodide interact with clouds to modify weather?
A1: Silver iodide (AgI) acts as an effective ice nucleus due to its structural similarity to ice. [, ] When introduced into supercooled clouds (containing water droplets below freezing point), AgI particles provide a surface for these droplets to freeze onto. This ice crystal formation process is more efficient than spontaneous freezing in the atmosphere. [, ] These ice crystals then grow larger, eventually becoming heavy enough to fall as precipitation.
Q2: How does the effectiveness of silver iodide as an ice nucleus vary?
A2: The ice nucleating efficiency of AgI depends on factors like particle size, production method, and the presence of impurities. [, , ] Smaller AgI particles are generally more effective ice nuclei than larger ones. [, ] Additionally, the presence of certain impurities, such as soluble salts like potassium iodide, can enhance the ice-forming ability of AgI smokes. []
Q3: Does sunlight affect the ice-forming ability of silver iodide?
A3: Yes, exposure to ultraviolet (UV) light can decrease the ice nucleating ability of AgI. This is thought to be due to photolysis, which alters the surface properties of AgI particles. [, ] The presence of water vapor during UV exposure can further impact this photolysis and reduce AgI's effectiveness. []
Q4: What is the molecular formula and weight of silver iodide?
A4: The molecular formula of silver iodide is AgI. Its molecular weight is 234.77 g/mol.
Q5: What spectroscopic techniques are used to characterize silver iodide?
A5: X-ray diffraction (XRD) is commonly used to analyze the crystalline structure of AgI. [, , ] Electron microscopy (TEM, SEM) is used to visualize the size and morphology of AgI particles. [, , ] UV-Vis spectroscopy can be employed to study the optical properties of AgI nanoparticles. [, ]
Q6: How is silver iodide incorporated into cloud seeding operations?
A7: Silver iodide is typically dispersed into the atmosphere using ground-based generators or aircraft. [, , ] Ground-based generators often burn acetone solutions containing silver iodide, while aircraft may release flares or use spray systems. [, ]
Q7: Does silver iodide have any other catalytic applications besides weather modification?
A8: Yes, research indicates that silver iodide nanoparticles can catalyze organic reactions. For example, they have been shown to be effective catalysts in the synthesis of 6,8-dibromoflavones. [] Additionally, silver iodide can be used as a photocatalyst for hydrogen production and organic dye degradation. []
Q8: Have there been any computational studies on the ice nucleating ability of silver iodide?
A9: Yes, molecular dynamics simulations have been used to investigate the interaction of water molecules with different surfaces of silver iodide. [] These simulations provide insights into the molecular mechanisms of ice nucleation and help understand how factors like surface structure affect ice formation.
Q9: How is the environmental impact of silver iodide mitigated?
A11: Monitoring programs are essential for assessing the accumulation of silver in the environment due to cloud seeding. [] Additionally, ongoing research focuses on developing alternative seeding agents with potentially lower environmental impacts. [] Understanding the long-term effects of silver iodide in the environment remains a crucial area for further research.
Q10: Are there any alternative materials being considered for cloud seeding?
A12: Yes, researchers are exploring alternatives to silver iodide for cloud seeding due to the potential environmental concerns. [] These alternatives include hygroscopic materials like salts and organic compounds that can promote droplet growth and potentially enhance precipitation.
Q11: What kind of research infrastructure is needed to study the effects of cloud seeding?
A13: Studying cloud seeding requires specialized equipment and facilities, including weather radars, aircraft equipped with cloud physics instruments, ground-based monitoring stations, and sophisticated modeling tools. [, , ] Collaboration between meteorological agencies, research institutions, and universities is crucial for conducting comprehensive studies on cloud seeding.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


